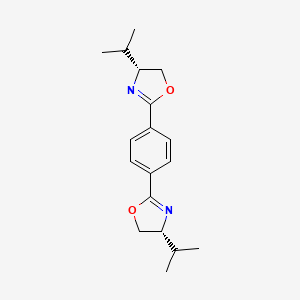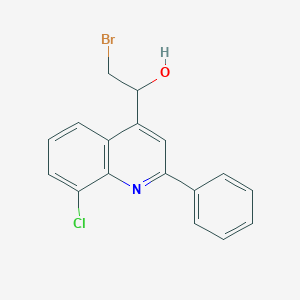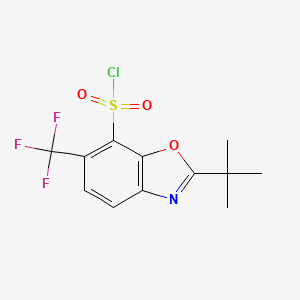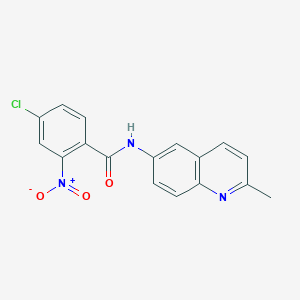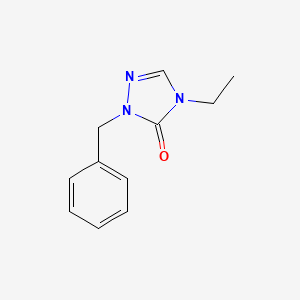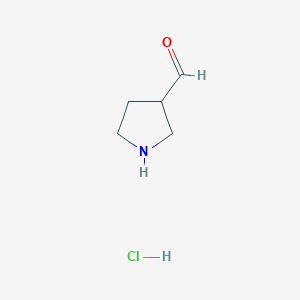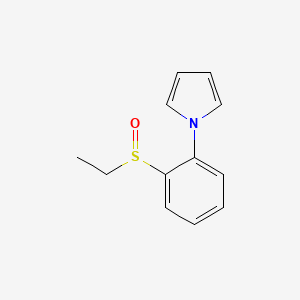
2-Methyl-3-acetyl-5-butyl-4,5-dihydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Butyl-2-Methyl-4,5-Dihydrofuran-3-yl)Ethanone is a furan derivative with the molecular formula C11H18O2 and a molecular weight of 182.26 g/mol . This compound is part of the furan family, known for its aromatic properties and diverse applications in organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Butyl-2-Methyl-4,5-Dihydrofuran-3-yl)Ethanone can be synthesized through various organic reactions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires a butyl-substituted precursor and a methyl group donor, followed by cyclization to form the furan ring .
Industrial Production Methods: In industrial settings, the synthesis of 1-(5-Butyl-2-Methyl-4,5-Dihydrofuran-3-yl)Ethanone may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity, often utilizing catalysts to enhance reaction efficiency and reduce by-products .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Butyl-2-Methyl-4,5-Dihydrofuran-3-yl)Ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The furan ring allows for electrophilic and nucleophilic substitution reactions, leading to diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted furans.
Scientific Research Applications
1-(5-Butyl-2-Methyl-4,5-Dihydrofuran-3-yl)Ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological potential in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Butyl-2-Methyl-4,5-Dihydrofuran-3-yl)Ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s furan ring structure allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes .
Comparison with Similar Compounds
2,3-Dihydro-5-Methylfuran: Shares a similar furan ring structure but differs in substituent groups.
2-Methyl-4,5-Dihydrofuran: Another furan derivative with a different substitution pattern.
Uniqueness: 1-(5-Butyl-2-Methyl-4,5-Dihydrofuran-3-yl)Ethanone is unique due to its specific butyl and methyl substitutions, which confer distinct chemical and physical properties.
Properties
CAS No. |
81770-05-0 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
1-(2-butyl-5-methyl-2,3-dihydrofuran-4-yl)ethanone |
InChI |
InChI=1S/C11H18O2/c1-4-5-6-10-7-11(8(2)12)9(3)13-10/h10H,4-7H2,1-3H3 |
InChI Key |
ADEKQHVMVNINMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CC(=C(O1)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


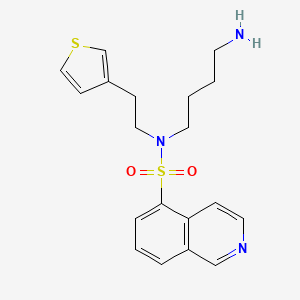

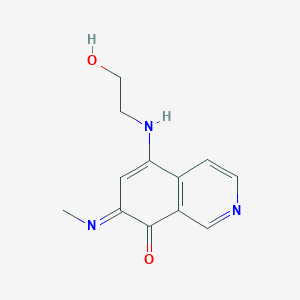
![4-Ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B12884728.png)
